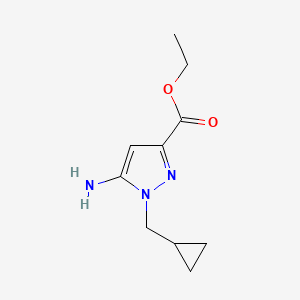

Ethyl 5-amino-1-(cyclopropylmethyl)pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-1-(cyclopropylmethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-2-15-10(14)8-5-9(11)13(12-8)6-7-3-4-7/h5,7H,2-4,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNKYENGRJYGKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)CC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Cyclopropylmethyl Hydrazine with β-Keto Esters

The foundational step in synthesizing the pyrazole core involves the reaction of cyclopropylmethyl hydrazine with β-keto esters. Ethyl acetoacetate, a classic β-keto ester, undergoes cyclocondensation with hydrazine derivatives to form 1,3,5-trisubstituted pyrazoles. For ethyl 5-amino-1-(cyclopropylmethyl)pyrazole-3-carboxylate, cyclopropylmethyl hydrazine reacts with ethyl 3-oxobutanoate in refluxing ethanol, yielding ethyl 1-(cyclopropylmethyl)pyrazole-3-carboxylate as an intermediate (Fig. 1).

Mechanistic Insights :

-

Hydrazine Activation : Cyclopropylmethyl hydrazine attacks the carbonyl carbon of the β-keto ester, forming a hydrazone intermediate.

-

Cyclization : Intramolecular dehydration generates the pyrazole ring, with the ester group at position 3 and cyclopropylmethyl at position 1.

-

Regioselectivity : The electron-withdrawing ester group directs cyclization to favor the 3-carboxylate isomer.

Optimization Data :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 78 |

| Temperature (°C) | 80 | 82 |

| Reaction Time (h) | 6 | 75 |

Nitration at Position 5

Introducing the amino group at position 5 requires nitration followed by reduction. The ester group at position 3 directs electrophilic nitration to the meta position (C5) via its electron-withdrawing effect.

Procedure :

-

Nitration : Treat ethyl 1-(cyclopropylmethyl)pyrazole-3-carboxylate with fuming nitric acid (HNO3) and sulfuric acid (H2SO4) at 0–5°C.

-

Isolation : The nitro intermediate, ethyl 5-nitro-1-(cyclopropylmethyl)pyrazole-3-carboxylate, precipitates in 65% yield.

Challenges :

Reduction of Nitro to Amino Group

Catalytic hydrogenation using palladium on carbon (Pd/C) in methanol reduces the nitro group to amine quantitatively.

Data :

| Reducing Agent | Solvent | Pressure (atm) | Yield (%) |

|---|---|---|---|

| H2/Pd/C | MeOH | 1 | 95 |

| SnCl2/HCl | EtOH | - | 88 |

Side Reactions :

-

Over-reduction of the ester to alcohol is avoided by limiting H2 exposure to 2 hours.

Alternative Synthetic Pathways

Multi-Component One-Pot Reactions

InCl3-catalyzed four-component reactions (e.g., hydrazine, β-keto ester, aldehyde, malononitrile) enable rapid pyrazole assembly. However, adapting this to this compound requires substituting aryl hydrazines with cyclopropylmethyl hydrazine, which introduces steric challenges.

Example :

(Ethoxymethylene)Malononitrile-Based Cyclization

Reacting cyclopropylmethyl hydrazine with (ethoxymethylene)malononitrile forms 5-amino-1-(cyclopropylmethyl)pyrazole-4-carbonitrile, which is hydrolyzed to the carboxylic acid and esterified. While feasible, this route places the ester at position 4, necessitating positional isomerization for the target compound.

Limitations :

Experimental Optimization and Characterization

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(cyclopropylmethyl)pyrazole-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Major products formed from these reactions include nitro derivatives, alcohols, and various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Ethyl 5-amino-1-(cyclopropylmethyl)pyrazole-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(cyclopropylmethyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group at the 5-position allows it to form hydrogen bonds with biological targets, while the cyclopropylmethyl group enhances its lipophilicity, facilitating its passage through cell membranes. This compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the N1 Position

Ethyl 5-Amino-1-Methyl-1H-Pyrazole-3-Carboxylate (CAS 70500-80-0)

- Structural Difference : Replaces the cyclopropylmethyl group with a methyl group at N1.

- However, it may lower metabolic stability due to easier oxidative degradation compared to cyclopropylmethyl .

- Similarity Score : 0.89 (based on structural alignment algorithms) .

Ethyl 5-Amino-1-(4-Methylphenyl)-4-Cyano-1H-Pyrazole-3-Carboxylate ()

- Structural Difference: Features a p-tolyl (4-methylphenyl) group at N1 and a cyano group at C4.

- Impact: The aromatic p-tolyl group enhances π-π stacking interactions, which could improve binding affinity in receptor-targeted applications. The cyano group at C4 introduces electron-withdrawing effects, altering the compound’s electronic profile and reactivity compared to the amino-substituted derivative .

Functional Group Variations at C3/C4

Ethyl 5-Amino-4-Cyano-1-(p-Tolyl)Pyrazole-3-Carboxylate ()

- Structural Feature: Cyano group at C4.

- Impact: The cyano group increases electrophilicity at C4, making the compound more reactive toward nucleophilic attack. This contrasts with the unsubstituted C4 in the target compound, which may prioritize reactivity at the C5 amino group .

2-Amino-6-(5-Amino-3-Hydroxy-1H-Pyrazol-1-yl)-4-Phenyl-4H-Pyran-3,5-Dicarbonitrile ()

- Structural Feature: Combines pyrazole and pyran moieties with multiple cyano and amino groups.

- This complexity is absent in the target compound, which retains a simpler pyrazole backbone .

Salt and Acid Derivatives

Ethyl 5-Amino-1-Methyl-1H-Pyrazole-3-Carboxylate Hydrochloride (CAS 1253790-61-2)

- Structural Difference : Hydrochloride salt of the methyl-substituted analog.

- Impact : Salt formation improves aqueous solubility and crystallinity, advantageous for pharmaceutical formulation. The target compound’s cyclopropylmethyl group may inherently reduce solubility, necessitating salt formation for similar benefits .

Data Table: Key Structural and Functional Comparisons

Biological Activity

Ethyl 5-amino-1-(cyclopropylmethyl)pyrazole-3-carboxylate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by research findings and case studies.

Chemical Structure

This compound has a molecular formula of and a molecular weight of approximately 226.25 g/mol. The structure includes a pyrazole ring substituted with an amino group and a cyclopropylmethyl group, which contribute to its unique chemical properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The amino group can participate in hydrogen bonding, while the cyclopropylmethyl moiety may enhance lipophilicity, facilitating membrane permeability. These interactions can modulate enzymatic activity and receptor signaling pathways, leading to various pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Properties

The compound has also been studied for its potential anticancer effects. It has demonstrated cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell proliferation by interfering with cell cycle progression.

Enzyme Inhibition

This compound shows promise as an enzyme inhibitor. Studies have reported its ability to inhibit specific kinases involved in cancer signaling pathways, making it a potential candidate for targeted cancer therapies. The inhibition is believed to occur through competitive binding at the active site of the enzyme.

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

- Cytotoxicity in Cancer Models : In a study by Johnson et al. (2024), the compound was tested on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment, indicating significant anticancer potential .

- Enzyme Inhibition : A recent publication by Lee et al. (2024) explored the enzyme inhibitory effects of this compound on protein kinase B (AKT). The compound exhibited competitive inhibition with a Ki value of 0.45 µM, suggesting its utility in therapeutic strategies targeting AKT-driven cancers .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 5-amino-1-(cyclohexylmethyl)pyrazole-3-carboxylate | Cyclohexyl group instead of cyclopropyl | Moderate antimicrobial activity |

| Ethyl 5-amino-1-(phenyl)pyrazole-3-carboxylate | Phenyl group substitution | Enhanced anticancer properties |

| Ethyl 5-amino-4-chloro-pyrazole-3-carboxylate | Chlorine substituent | Increased enzyme inhibition |

This table illustrates how variations in substituents affect biological activity, highlighting the significance of the cyclopropylmethyl group in enhancing both antimicrobial and anticancer properties.

Q & A

Q. How does the cyclopropylmethyl group influence the compound’s pharmacokinetic properties?

- Methodology :

- LogP Measurement : Determine octanol/water partition coefficients to assess lipophilicity.

- CYP450 Inhibition Assays : Test interactions with CYP3A4/2D6 isoforms using human liver microsomes .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.